1-Iminohexane-2,3,4,5-tetrol
Description
1-Iminohexane-2,3,4,5-tetrol is a polyhydroxy compound characterized by a linear hexane backbone substituted with an imino group (-NH- or C=N) at position 1 and hydroxyl groups at positions 2, 3, 4, and 5. For example, the derivative (2S,3S,4S,5S)-1-(pyrrolidin-1-ylimino)hexane-2,3,4,5-tetrol (compound 16 in ) features a pyrrolidine-substituted imino group (C=N) and hydroxyls, with HRMS [M+H+] at 247.1647 Da and distinct ¹³C NMR signals (e.g., δ 130.68 for C=N) . This suggests that the parent compound’s imino group may influence electronic properties and hydrogen-bonding capacity, differentiating it from purely hydroxylated analogs.
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-iminohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO4/c1-3(8)5(10)6(11)4(9)2-7/h2-11H,1H3 |
InChI Key |
ZALQYWCTVGIQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C=N)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Imino Groups
The pyrrolidine-substituted derivative (compound 16, ) shares the hexane-tetrol backbone but includes a cyclic amine (pyrrolidine) attached to the imino group. Key differences include:
- Molecular Complexity: The pyrrolidine moiety increases molecular weight (C₁₀H₁₉N₂O₄ vs. C₆H₁₃NO₄ for the parent compound) and introduces steric hindrance.
- Spectral Signatures: The C=N group in compound 16 produces a ¹³C NMR signal at δ 130.68, absent in purely hydroxylated or non-imino analogs .
Sulfur-Containing Analogs
1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol (CAS 5328-49-4, and ) replaces the imino group with two ethylsulfanyl (-S-C₂H₅) groups. Key contrasts include:
- Functional Groups : Sulfur atoms introduce lipophilicity, altering solubility (e.g., reduced water solubility compared to hydroxyl-rich compounds).
- Molecular Formula: C₁₀H₂₂O₄S₂ vs. C₆H₁₃NO₄, with sulfur contributing to higher molecular weight (270.414 g/mol) .
- Applications : Such thioethers are often used as intermediates in organic synthesis or protecting groups for hydroxyls.
Cyclohexane and Cyclohexene Derivatives
1-Isobutyroxymethylcyclohex-1(6)-ene-2,3,4,5-tetrol () features a cyclohexene ring with ester and hydroxyl groups. Differences include:
- Structural Rigidity : The cyclic backbone restricts conformational flexibility compared to linear hexane-tetrols.
Sugar Analogs (Glucose and L-Altrose)
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol (glucose, ) and L-Altrose () are cyclic hexoses with similar hydroxylation patterns but distinct backbones:
- Cyclic vs. Linear Structures: Glucose’s pyranose ring stabilizes via hemiacetal formation, whereas 1-iminohexane-tetrol’s linear structure may favor intermolecular hydrogen bonding.
- Biological Roles: Sugars like glucose are central to metabolism, while iminohexane-tetrol derivatives may serve as synthetic intermediates or enzyme inhibitors .
Data Table: Comparative Analysis of Key Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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